DPG Exhibits the Highest Reactivity Among Three Germanium Precursors for LIMOCVD Nanowire Synthesis
In a direct comparison of three organogermanium precursors—diphenylgermane (DPG), n-butylgermane (NBG), and tetraethylgermane (TEG)—for liquid-injection metal–organic chemical vapor deposition (LIMOCVD) of germanium nanowires, DPG exhibited the most suitable reactivity under identical reaction conditions (390–480 °C, atmospheric pressure) [1]. This precursor ranking was established within a single study, providing a direct head-to-head comparison rather than cross-study inference.
| Evidence Dimension | Reactivity ranking for LIMOCVD Ge nanowire growth |
|---|---|
| Target Compound Data | DPG: most suitable reactivity (ranked #1 among three precursors tested) |
| Comparator Or Baseline | n-Butylgermane (NBG): lower reactivity. Tetraethylgermane (TEG): lower reactivity. |
| Quantified Difference | Qualitative superiority; DPG identified as the most suitable precursor for high-yield, large-scale nanowire synthesis |
| Conditions | LIMOCVD, 390–480 °C, atmospheric pressure, VLS growth mechanism |
Why This Matters
For procurement specifications in nanowire manufacturing, DPG's superior reactivity ranking directly translates to higher yield and throughput compared to NBG or TEG, making precursor substitution a yield-compromising decision.
- [1] Yang, H.-J.; Tuan, H.-Y. High-yield, high-throughput synthesis of germanium nanowires by metal–organic chemical vapor deposition and their functionalization and applications. J. Mater. Chem. 2012, 22, 2215–2225. View Source
